molecular formula C6H13N B042303 1-Methylpiperidine CAS No. 626-67-5

1-Methylpiperidine

Cat. No.: B042303
CAS No.: 626-67-5
M. Wt: 99.17 g/mol
InChI Key: PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Description

1-Methylpiperidine (CAS 626-67-5) is a six-membered saturated heterocyclic amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol . It is a colorless liquid with a boiling point of 98°C at 732 mmHg and is fully miscible in water . Structurally, it consists of a piperidine ring substituted with a methyl group at the nitrogen atom. This compound is widely utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to its basicity, solubility, and reactivity .

Preparation Methods

Catalytic Alkylation of Piperidine

The direct alkylation of piperidine using methylating agents represents the most widely adopted method for synthesizing 1-methylpiperidine. This approach leverages the nucleophilic character of the piperidine nitrogen to facilitate methyl group transfer.

Reagents and Reaction Conditions

A high-yield protocol involves the reaction of piperidine with paraformaldehyde and potassium dihydrogen phosphite under controlled heating. The process operates at 80–90°C in a solvent-free system, with paraformaldehyde serving as the methylating agent and potassium dihydrogen phosphite acting as both a catalyst and proton donor . The molar ratio of piperidine to paraformadium is optimized at 1:1.2 to minimize side reactions such as over-alkylation.

Procedural Details

In a representative procedure, 170 g of piperidine is heated to 80°C in a three-neck flask, followed by the gradual addition of 72 g paraformaldehyde and 144 g potassium dihydrogen phosphite. The mixture is refluxed for 2 hours, cooled, and filtered to remove solid residues. Subsequent vacuum distillation yields this compound with a purity of 99% and an overall yield of 85% . The byproduct, potassium dihydrogen phosphate, is recovered and repurposed, enhancing the method’s sustainability.

Advantages and Limitations

This method’s simplicity and high efficiency make it suitable for industrial-scale production. However, the exothermic nature of the reaction necessitates precise temperature control to prevent thermal degradation. Additionally, residual formaldehyde in the product may require further purification steps for pharmaceutical applications.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for synthesizing this compound derivatives with functionalized side chains. This method involves the condensation of primary amines with carbonyl compounds followed by reduction.

Starting Materials and Catalysts

A patented approach utilizes 3,3-difluoro-4-hydroxy-5-esterylpiperidine as a precursor, subjecting it to sequential redox reactions to introduce the methyl group . Platinum-group metals (e.g., palladium on carbon) catalyze the hydrogenation step, achieving selective reduction of imine intermediates.

Reaction Mechanism and Optimization

The process begins with the formation of a Schiff base intermediate via condensation of the piperidine derivative with formaldehyde. Subsequent hydrogenation at 50–60°C under 3–5 bar H₂ pressure yields this compound. Key parameters include pH control (optimal range: 8.5–9.0) and solvent selection (e.g., ethanol or tetrahydrofuran), which influence reaction kinetics and selectivity .

Yield and Purity Considerations

While reductive amination provides access to structurally complex derivatives, the multi-step nature of this route results in moderate yields (60–75%). Impurities such as unreacted starting materials and over-reduced byproducts necessitate chromatographic purification, increasing production costs.

Industrial Production Techniques

Scalable synthesis of this compound demands cost-effective and environmentally benign protocols. Recent advancements focus on continuous-flow systems and catalyst recycling.

Continuous-Flow Reactor Design

A patent by CN107417642A discloses a continuous-flow process where piperidine and methylating agents are fed into a tubular reactor at controlled rates . The system operates at 100–120°C with a residence time of 15–20 minutes, achieving a throughput of 500 kg/h. Real-time monitoring of temperature and pressure ensures consistent product quality.

Catalyst Recovery and Reuse

The potassium dihydrogen phosphite catalyst is recovered via centrifugation and reused for up to 10 cycles without significant activity loss. This reduces raw material costs by 40% and minimizes waste generation .

Comparative Analysis of Preparation Methods

The table below contrasts the key features of dominant synthesis routes:

Method Reagents Conditions Yield Purity Reference
Catalytic AlkylationPiperidine, Paraformaldehyde80–90°C, Solvent-free85%99%
Reductive Amination3,3-Difluoro-piperidine deriv.50–60°C, H₂ Pressure70%95%

Catalytic alkylation outperforms reductive amination in yield and operational simplicity, making it the preferred choice for bulk production. However, reductive amination remains valuable for synthesizing specialized derivatives.

Recent Advances and Innovations

Emerging strategies include enzymatic methylation using methyltransferases and photochemical activation. A 2024 study demonstrated the use of Methylobacillus sp. whole-cell biocatalysts to achieve 92% yield under mild conditions (30°C, pH 7.0) . Photoredox catalysis, leveraging visible light to drive single-electron transfers, shows promise for reducing energy consumption in alkylation steps.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Methylpiperidine can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: It can be oxidized to form N-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: N-Methylpiperidine can be reduced to piperidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    N-Methylpiperidine N-oxide: from oxidation.

    Piperidine: from reduction.

Scientific Research Applications

Pharmaceutical Development

1-Methylpiperidine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are known for their pharmacological properties, making them valuable in drug formulation.

  • Analgesics and Anti-inflammatory Drugs : this compound derivatives are utilized in developing pain relief medications and anti-inflammatory agents. For instance, the synthesis of analgesics often involves this compound as a building block due to its favorable pharmacokinetic properties .
  • Case Study : A study highlighted the role of this compound in synthesizing compounds that target specific neurotransmitter systems, which is essential for treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound is employed for the preparation of complex molecules through various synthetic routes.

  • C-H Bond Activation : It acts as a reactant for sp³ C-H bond activation using ruthenium(II) catalysts, facilitating the formation of more complex structures .
  • Synthesis of Ureas and Salts : The compound is involved in synthesizing unsymmetrical ureas and various salts, including antibacterial imidazolium and piperidinium salts. This versatility makes it a valuable reagent in organic synthesis .
Application AreaDescription
C-H Bond ActivationReactant for sp³ C-H bond activation with catalysts
Synthesis of UreasUsed in creating unsymmetrical ureas
Synthesis of SaltsInvolved in making antibacterial imidazolium salts

Neuroscience Research

This compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of developing treatments for neurological disorders.

  • Research Findings : Investigations into its derivatives have shown promise in modulating neurotransmitter activity, which could lead to new therapeutic options for conditions such as depression and anxiety .

Catalysis

The compound also plays a role as a catalyst in various chemical reactions.

  • Efficiency Improvement : It can enhance reaction efficiency and yield, making it crucial for industrial applications where maximizing output is essential .

Material Science

Research into new materials has identified this compound as a potential component in developing polymers with unique properties.

  • Polymer Development : Its chemical structure allows for modifications that can lead to materials with enhanced durability and functionality, suitable for various applications from electronics to packaging .

Mechanism of Action

The mechanism of action of N-Methylpiperidine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. In biological systems, N-Methylpiperidine derivatives can interact with specific molecular targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methylpyrrolidine

1-Methylpyrrolidine (C₅H₁₁N, MW: 85.15 g/mol) is a five-membered cyclic amine. Key differences include:

Property 1-Methylpiperidine 1-Methylpyrrolidine
Ring Size 6-membered 5-membered
Basicity (pKₐ) ~10.2 (estimated) ~11.3 (higher basicity)
Ionic Conductivity Lower (data not reported) 27 mS·cm⁻¹ at 80°C
Alkaline Stability Moderate Retains 87% conductivity after 500h in 1M KOH

In quaternized poly(phenylene oxide) membranes, 1-methylpyrrolidine exhibits superior ionic conductivity and alkaline stability compared to this compound, likely due to reduced steric hindrance in the smaller ring .

Piperidine

Piperidine (C₅H₁₁N, MW: 85.15 g/mol), the parent compound, lacks the methyl substitution. Differences include:

Property This compound Piperidine
Boiling Point 98°C 106°C
Basicity Slightly lower (N-methyl reduces basicity) pKₐ ~11.3
Application Polymer quaternization Peptide synthesis (prone to racemization without methylation )

The methyl group in this compound reduces basicity and volatility, making it preferable in reactions requiring controlled nucleophilicity .

2-Methylpiperidine

2-Methylpiperidine (C₆H₁₃N, MW: 99.17 g/mol) differs in methyl substitution position:

Property This compound 2-Methylpiperidine
Clathrate Hydrate Stability Mehta-Sloan model error: 0.10% Similar error (~0.79%)
Aqueous Solubility Highly soluble Lower solubility

In methane hydrate systems, this compound forms more stable hydrates due to optimized water-amine interactions .

N-Methylmorpholine

N-Methylmorpholine (C₅H₁₁NO, MW: 101.15 g/mol) includes an oxygen atom in the ring:

Property This compound N-Methylmorpholine
Polarity Less polar Highly polar (due to O)
CO₂ Absorption Forms HCO₃⁻ via bicarbonate pathway Forms carbamates

This compound’s CO₂ absorption mechanism avoids carbamate formation, enabling higher capacity in carbon capture systems .

Biological Activity

1-Methylpiperidine is a cyclic amine that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing nitrogen, with a methyl group attached to the nitrogen atom. Its molecular formula is C6H13NC_6H_{13}N, and it has a molar mass of approximately 99.17 g/mol. The compound's structure allows it to participate in various chemical interactions, making it a versatile scaffold in medicinal chemistry.

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of this compound and its derivatives:

  • CNS Effects : Research indicates that piperidine derivatives, including this compound, exhibit significant activity on central nervous system (CNS) targets. They have been shown to modulate neurotransmitter systems, particularly through interactions with serotonin receptors, which are crucial for mood regulation and anxiety disorders .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for the development of new antibiotics. The inhibition of bacterial growth has been linked to the structural features of piperidine compounds .
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : It has been shown to activate specific serotonin receptors (5-HT receptors), particularly the 5-HT1F subtype, which is implicated in migraine treatment. This receptor activation can lead to vasoconstriction and reduced pain perception in migraine sufferers .
  • Enzyme Inhibition : The compound has also been identified as an inhibitor of several enzymes involved in metabolic pathways. For instance, it affects proteases and kinases, which are crucial in cancer progression and other diseases .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Migraine Treatment : A clinical trial investigated a derivative of this compound for its efficacy in treating migraines by targeting the 5-HT1F receptor. Results indicated significant reductions in migraine frequency and severity among participants treated with this compound compared to placebo groups .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results showed that certain derivatives exhibited strong inhibitory effects against gram-positive bacteria, suggesting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
CNS modulationInteraction with serotonin receptors
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionTargeting proteases and kinases

Q & A

Basic Research Questions

Q. What are the key considerations for safely handling and storing 1-methylpiperidine in laboratory settings?

  • Methodological Answer : this compound is hygroscopic and reactive with strong acids, bases, and oxidizing agents. Always store it in a cool (2–8°C), dry environment under inert gas (e.g., nitrogen) to prevent decomposition . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Safety Data Sheets (SDS) should be reviewed for specific incompatibilities; for example, combustion releases toxic fumes, necessitating fire suppression protocols .

Q. How should researchers characterize new derivatives synthesized from this compound to ensure reproducibility?

  • Methodological Answer : For novel compounds, provide NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry data. Elemental analysis is recommended for conclusive purity verification. Document reaction conditions (solvent, temperature, catalyst) and yields. Known compounds require literature comparisons (e.g., melting points, spectral data). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five compounds, with additional data in supplementary files .

Q. What are the common synthetic routes to this compound-containing compounds, and how can yields be optimized?

  • Methodological Answer : Routes include alkylation (e.g., phenyllithium reactions), reductive amination, and cyclization. For example, 1-phenylpiperidine derivatives are synthesized via fluorobenzene and phenyllithium in this compound solvent . Optimize yields by controlling stoichiometry, reaction time (12–24 hr), and temperature (60–80°C). Use TLC/HPLC to monitor progress. Low yields may require catalyst screening (e.g., palladium for cross-couplings) .

Advanced Research Questions

Q. How can chromatographic methods using this compound as a mobile-phase additive be optimized to mitigate column degradation and instrument contamination?

  • Methodological Answer : this compound improves separation of polar PFASs (e.g., monoPAPs) but increases mobile-phase pH, accelerating column wear. Use pH-stable columns (e.g., Kinetex EVO C18, pH 1–12) instead of standard C18 columns . To reduce mass spectrometer contamination, clean ion sources and quadrupoles after every batch. Consider alternative additives (e.g., ammonium formate) for combined PFAS/legacy analyte analyses to avoid dual-method workflows .

Q. How should researchers resolve contradictions in analytical data when this compound is used in complex matrices?

  • Methodological Answer : Validate methods via spike-recovery experiments and internal standards (e.g., isotopically labeled analogs). Cross-validate with orthogonal techniques (e.g., LC-MS/MS vs. GC-MS). For pH-sensitive analytes, confirm stability under this compound conditions. Address signal suppression in MS by adjusting ionization parameters (e.g., ESI voltage) or diluting samples .

Q. What strategies are recommended for designing toxicological studies on this compound derivatives with limited pre-existing data?

  • Methodological Answer : Start with in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays). Use OECD guidelines for acute toxicity (e.g., LD50 in rodents). For chronic exposure, prioritize structure-activity relationship (SAR) models to predict metabolite toxicity. Include positive/negative controls and replicate experiments (n ≥ 3). Publish negative results to fill data gaps .

Q. How can large datasets from this compound-based studies be managed to meet journal reproducibility standards?

  • Methodological Answer : Deposit raw data (e.g., spectra, chromatograms) in repositories like Zenodo or Figshare. Use supplementary files for extended datasets, labeled with Arabic numerals (e.g., SI-1: NMR spectra) . Reference these files in the main text via hyperlinks. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Properties

IUPAC Name

1-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
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InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCCC1
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Molecular Formula

C6H13N
Record name 1-METHYLPIPERIDINE
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Related CAS

17874-59-8 (hydrochloride)
Record name N-Methylpiperidine
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DSSTOX Substance ID

DTXSID8060822
Record name Piperidine, 1-methyl-
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Molecular Weight

99.17 g/mol
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Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.
Record name 1-METHYLPIPERIDINE
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CAS No.

626-67-5
Record name 1-METHYLPIPERIDINE
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Synthesis routes and methods

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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